3-Chloro-4-(trifluoromethyl)benzoyl fluoride
Overview
Description
3-Chloro-4-(trifluoromethyl)benzoyl fluoride is a chemical compound with the molecular formula C8H3ClF4O . It has an average mass of 226.555 Da and a monoisotopic mass of 225.980850 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group attached to a trifluoromethyl group and a chlorine atom . The exact 3D structure can be viewed using specialized software .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 226.56 .Scientific Research Applications
Trifluoromethylation with Metal Complexes
The introduction of the trifluoromethyl group into organic molecules has been a critical development in organic chemistry, enhancing the biological activity of some trifluoromethylated derivatives. The process of trifluoromethylation has been facilitated by metal complexes, providing efficient pathways to incorporate the trifluoromethyl group into aromatic compounds. This technique is vital for creating active pharmaceutical and agrochemical ingredients, demonstrating the significant role of 3-Chloro-4-(trifluoromethyl)benzoyl fluoride in facilitating these reactions (Tomashenko & Grushin, 2011).
Nucleophilic Fluorination
The catalysis of nucleophilic fluorination using transition metals and fluorinating reagents highlights another application of fluorinated compounds in synthesizing fluorine-containing targets. Such processes are essential for developing fluorinated pharmaceuticals and agrochemicals, demonstrating the versatility of fluorine chemistry in enhancing the efficacy and stability of chemical compounds (Hollingworth & Gouverneur, 2012).
Aryne Chemistry
The use of arynes, generated through the manipulation of compounds like this compound, for constructing complex aromatic structures is another significant application. Aryne chemistry allows for the selective formation of substituted benzoisothiazoles, showcasing the utility of fluorinated intermediates in facilitating novel synthetic routes (Chen & Willis, 2015).
Fluorination Techniques
Developments in fluorination techniques, such as the use of manganese catalysts and fluoride ion for aliphatic C-H fluorination, further illustrate the importance of fluorinated compounds in modifying biologically active molecules. These methodologies enable the selective introduction of fluorine atoms into small molecules, enhancing their stability and binding affinity, which is crucial for pharmaceutical applications (Liu, Huang, & Groves, 2013).
Electrophilic Reagents for Trifluoromethylthiolation
The development of electrophilic reagents for trifluoromethylthiolation underscores the utility of fluorinated compounds in introducing the trifluoromethylthio group into organic molecules. This process is vital for designing lead compounds in drug discovery, improving cell membrane permeability, and enhancing chemical and metabolic stability (Shao et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 4-(trifluoromethyl)benzoyl chloride have been used in suzuki-type coupling reactions with phenylboronic acid .
Mode of Action
It’s structurally similar compound, 4-(trifluoromethyl)benzoyl chloride, undergoes microwave-promoted suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWQBKFFFFXDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346756 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-62-7 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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